

An In-depth Technical Guide to Rhenium Heptasulfide: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhenium heptasulfide*

Cat. No.: B1220237

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Rhenium Heptasulfide** (Re_2S_7). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in catalytic processes. All quantitative data is presented in clear, structured tables, and detailed experimental protocols from cited literature are provided.

Chemical and Physical Properties

Rhenium heptasulfide is a black crystalline solid primarily known for its catalytic applications. [1] It is insoluble in water but will dissolve in alkali sulfide solutions.[1][2] The compound is stable under normal temperatures and pressures but ignites upon heating in air.[1][3]

Property	Value	Source
Molecular Formula	Re_2S_7	[1][3][4][5]
Molecular Weight	596.87 g/mol	[1][2][4][5][6]
Appearance	Black crystalline solid/powder	[1][3][5]
Color	Black / Brown-black	[1][5]
Odor	Not available	[3]

Property	Value	Conditions	Source
Density	4.866 g/mL	at 25 °C	[1] [2] [6]
Melting Point	Decomposes at 600 °C to ReS ₂		[1] [3]
Boiling Point	Not available		[3] [5]
Solubility	Insoluble in water; Soluble in alkali sulfide solutions		[1] [2] [3]
Crystal Structure	Tetragonal crystals; often X-ray amorphous		[1] [7] [8] [9]
Oxidation State of Rhenium	7		[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **Rhenium heptasulfide** as described in the scientific literature.

Several methods for the synthesis of **Rhenium heptasulfide** have been reported, generally involving the reaction of a perrhenate salt with a sulfur-containing reagent in an acidic medium.

Method 1: Reaction of Potassium Perrhenate with Sodium Thiosulfate[\[7\]](#)[\[8\]](#)[\[9\]](#)

This method yields **Rhenium heptasulfide** that is X-ray amorphous and consists of nanosized sheets.

- Reactants: Potassium perrhenate (KReO₄) and sodium thiosulfate (Na₂S₂O₃).
- Procedure: A reaction is carried out between potassium perrhenate and sodium thiosulfate. The resulting product is a mixture of rhenium sulfide and sulfur.
- Purification: Elemental sulfur is removed by dissolution in ether. Povidone K-25 can be used as a stabilizer to obtain dispersed rhenium sulfide with a grain size of 0.5-4 µm.[\[10\]](#)

Method 2: Reaction of Cesium Perrhenate with Hydrogen Sulfide[11]

This method produces a heavy, black powder of **Rhenium heptasulfide**.

- Reactants: Cesium perrhenate (CsReO_4), concentrated hydrochloric acid (HCl), and hydrogen sulfide (H_2S) gas.
- Procedure:
 - Prepare a solution of cesium perrhenate.
 - Add a few milliliters of concentrated hydrochloric acid to the solution.
 - Bubble a significant amount of hydrogen sulfide gas through the solution until the reaction is complete, indicated by the formation of a black precipitate.
- Observations: The solution may turn reddish during the reaction, but the final product is a black compound.

Method 3: Photochemical Synthesis[12]

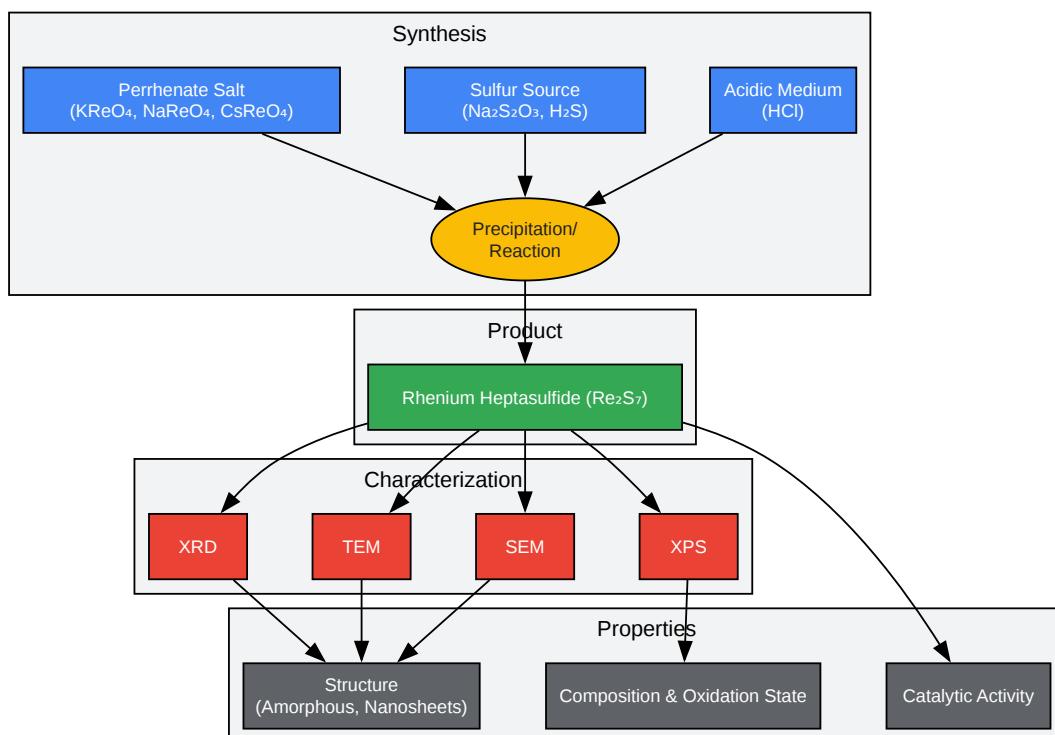
This method utilizes UV irradiation to synthesize **Rhenium heptasulfide**.

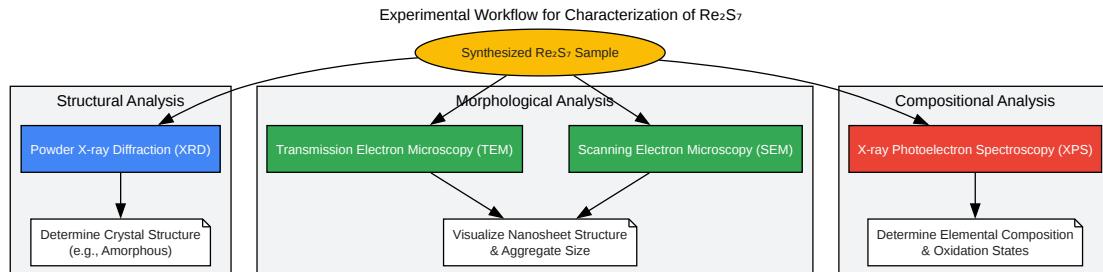
- Reactants: Sodium perrhenate (NaReO_4) and sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Procedure:
 - An aqueous solution containing 2.4×10^{-1} mol/L $\text{Na}_2\text{S}_2\text{O}_3$ and 6.0×10^{-3} mol/L NaReO_4 is irradiated with a KrCl excimer lamp ($\lambda_{\text{max}} = 222$ nm) at room temperature for 10 hours.
 - The resulting black-brown precipitate is isolated from the solution by centrifugation.
 - The precipitate is washed successively with distilled water, 5 M hydrochloric acid, and again with distilled water until chloride ions are no longer detected.
 - Elemental sulfur is extracted from the precipitate by treating it five times with 10-mL portions of toluene at room temperature.

- Toluene is removed from the final product in vacuo.

The synthesized **Rhenium heptasulfide** is typically characterized by several analytical techniques to determine its composition, structure, and morphology.[7][8][9]

- Powder X-ray Diffraction (XRD): Used to determine the crystalline structure. **Rhenium heptasulfide** prepared by the thiosulfate method is often found to be X-ray amorphous.[7][8][9]
- Transmission Electron Microscopy (TEM): To visualize the morphology of the material. It has been shown that Re_2S_7 consists of aggregated nanosized sheets with a linear size below 40 nm, with some as small as 10 nm.[7]
- Scanning Electron Microscopy (SEM): To observe the surface topography. SEM images show that the nanosheets form aggregates of approximately 50-100 nm in size.[7]
- Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the material.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states. XPS data indicates that Re_2S_7 predominantly contains Re^{4+} , with smaller amounts of Re^{5+} and Re^{6+} . The sulfur peaks can be assigned to S^{2-} , S_2^{2-} , elemental sulfur, and SO_4^{2-} .[7][8][9]


Catalytic Activity


Rhenium heptasulfide is a notable catalyst, particularly for hydrogenation reactions.[1][7][8][9] It is effective for the hydrogenation of alkenes, alkynes, nitro-groups, and various substituted quinolines and isoquinolines.[7][8][9] A unique feature of the Re_2S_7 catalyst is its tolerance to C-I and C-Br bonds, as well as its ability to hydrogenate thiophenes and benzothiophenes.[7][8][9] It has also been shown to catalyze the reduction of nitric oxide to nitrous oxide.[13][14]

One of the challenges with Re_2S_7 as a catalyst is its tendency to lose catalytic activity after a single use, which is thought to be due to the degradation of Re-S bonds from interaction with solvents and hydrogen.[7]

Visualizations

Logical Workflow for Rhenium Heptasulfide

[Click to download full resolution via product page](#)Caption: Logical workflow for **Rhenium Heptasulfide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterization of Re_2S_7 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RHENIUM HEPTASULFIDE | 12038-67-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Rhenium heptasulfide | Re_2S_7 -14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WebElements Periodic Table » Rhenium » dirhenium heptasulphide [winter.group.shef.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Photochemical Synthesis of Rhenium Heptasulfide | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhenium(VII) sulfide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rhenium Heptasulfide: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220237#rhenium-heptasulfide-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com